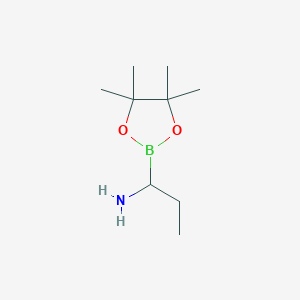![molecular formula C13H4Cl2F6O B14074888 1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene is a complex organic compound characterized by multiple halogen substitutions on a benzene ring. This compound is notable for its unique chemical structure, which includes chlorine, fluorine, and trifluoromethyl groups. These substitutions impart distinct physical and chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene typically involves multiple steps, including halogenation and nucleophilic substitution reactions. One common method involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 1,3-dichloro-5-fluorobenzene under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the halogenated benzene ring.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism by which 1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene exerts its effects is primarily through its interactions with other molecules. The presence of multiple halogen atoms can influence its binding affinity and specificity towards various molecular targets. These interactions can modulate biological pathways, making it a valuable compound in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 4,5-Dichloro-2,2-difluoro-1,3-dioxole
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene
Uniqueness
1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene is unique due to the specific arrangement and combination of halogen atoms and functional groups. This unique structure imparts distinct physical and chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C13H4Cl2F6O |
|---|---|
Poids moléculaire |
361.06 g/mol |
Nom IUPAC |
1,3-dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene |
InChI |
InChI=1S/C13H4Cl2F6O/c14-7-3-6(16)4-8(15)11(7)22-12-9(17)1-5(2-10(12)18)13(19,20)21/h1-4H |
Clé InChI |
QSOXNAJDDFQOAG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Cl)F)Cl)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


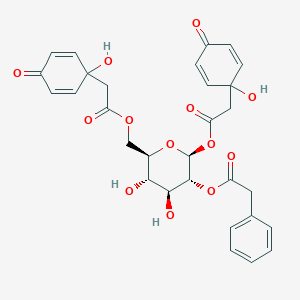
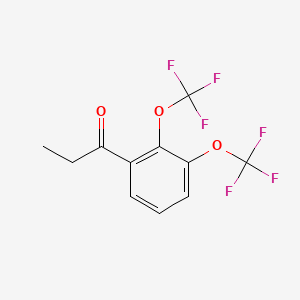
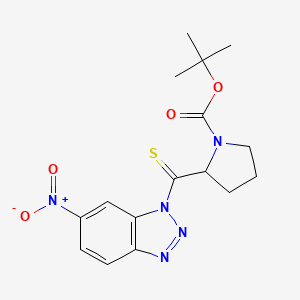
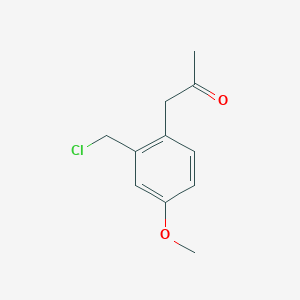
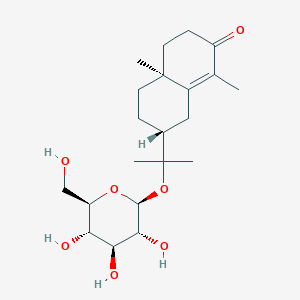
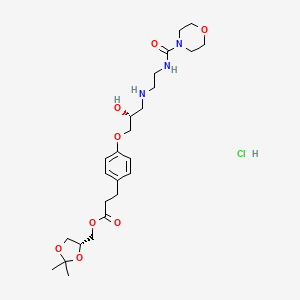
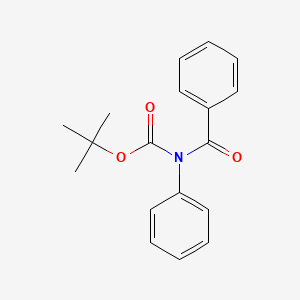
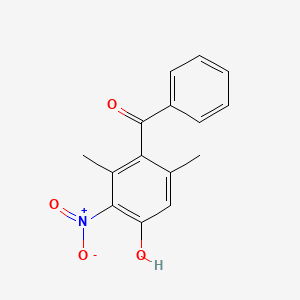
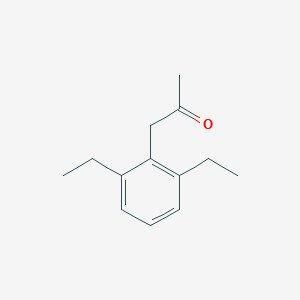
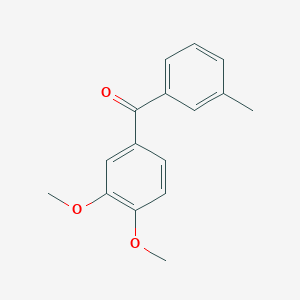
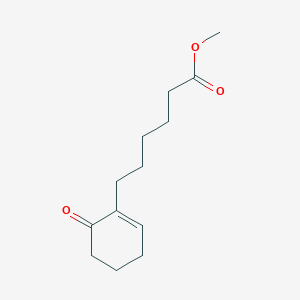
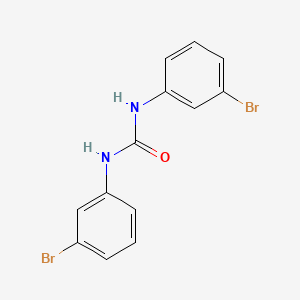
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
